(2Z,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, chlorinated phenyl group, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-hydroxybenzaldehyde, 3,4-dimethylaniline, and thiosemicarbazide. The reaction conditions usually require controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the formation of the thiazolone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling chemicals and by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different chlorinated or hydroxylated derivatives, while reduction could produce simpler phenyl derivatives.
Scientific Research Applications
5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action for 5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **5-[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
- **5-[(Z)-1-(5-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23ClN2O2S |
---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H23ClN2O2S/c1-15-5-8-21(11-17(15)3)28-26-29(22-9-6-16(2)18(4)12-22)25(31)24(32-26)14-19-13-20(27)7-10-23(19)30/h5-14,30H,1-4H3/b24-14-,28-26? |
InChI Key |
XXMMJLAYVRWPAQ-HSWHWTNLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/S2)C4=CC(=C(C=C4)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Cl)O)S2)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.